Nxl 101

Antibacterial Topoisomerase inhibitor Mechanism of action

Nxl 101 (Viquidacin; CAS 904302-98-3) is a small-molecule antibiotic belonging to the class of novel bacterial topoisomerase inhibitors (NBTIs). It functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.

Molecular Formula C25H29FN2O4S2
Molecular Weight 504.6 g/mol
CAS No. 904302-98-3
Cat. No. B1683565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNxl 101
CAS904302-98-3
Synonymsflopristin - linopristin
flopristin, linopristin drug combination
NXL 103
NXL-103
NXL103
viquidacin
XRP 2868
XRP-2868
XRP2868
Molecular FormulaC25H29FN2O4S2
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=CN=C2C=C1)F)C(CCC3CCN(CC3C(=O)O)CCSC4=CC=CS4)O
InChIInChI=1S/C25H29FN2O4S2/c1-32-17-5-6-21-18(13-17)24(20(26)14-27-21)22(29)7-4-16-8-9-28(15-19(16)25(30)31)10-12-34-23-3-2-11-33-23/h2-3,5-6,11,13-14,16,19,22,29H,4,7-10,12,15H2,1H3,(H,30,31)/t16-,19+,22+/m1/s1
InChIKeyUSGHRRVFKSLEJT-WVBUVRCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nxl 101 (Viquidacin): An Investigational Dual Topoisomerase Inhibitor for Antibacterial Research


Nxl 101 (Viquidacin; CAS 904302-98-3) is a small-molecule antibiotic belonging to the class of novel bacterial topoisomerase inhibitors (NBTIs) [1]. It functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication [1]. Originally developed by Novexel as an oral/intravenous agent targeting Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), its development was discontinued in 2008 following Phase 1 clinical trials due to observed QT interval prolongation [2][3]. Despite its halted clinical advancement, Nxl 101 remains a valuable research tool for investigating bacterial topoisomerase inhibition mechanisms and resistance pathways [4].

Why Nxl 101 (Viquidacin) Cannot Be Substituted with Generic Fluoroquinolones or Other Topoisomerase Inhibitors


Nxl 101 (Viquidacin) possesses a unique mechanism of action and target preference that fundamentally distinguishes it from other classes of bacterial topoisomerase inhibitors. Unlike fluoroquinolones such as ciprofloxacin and levofloxacin, which predominantly target DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, Nxl 101 exhibits the opposite selectivity profile. In Staphylococcus aureus, Nxl 101 inhibits DNA gyrase more effectively than topoisomerase IV, whereas the reverse is true in Escherichia coli [1]. Furthermore, as a non-fluoroquinolone NBTI, Nxl 101 binds to a distinct site on the enzyme complex, allowing it to evade many existing fluoroquinolone resistance mechanisms [2]. This mechanistic divergence translates directly to differential antibacterial activity, particularly against methicillin-resistant and fluoroquinolone-resistant strains, rendering generic substitution with standard-of-care agents scientifically invalid for studies targeting this specific pharmacophore or resistance pathway [3].

Nxl 101 (Viquidacin) Evidence Guide: Quantifiable Differentiators for Scientific Selection


Mechanistic Differentiator: Nxl 101 Exhibits Inverted Target Preference Compared to Fluoroquinolones in S. aureus

In Staphylococcus aureus, Nxl 101 exhibits a reversed target preference relative to fluoroquinolones like ciprofloxacin. While fluoroquinolones primarily target topoisomerase IV in S. aureus, Nxl 101 inhibits DNA gyrase more effectively than topoisomerase IV in this species [1].

Antibacterial Topoisomerase inhibitor Mechanism of action Drug discovery

Spectrum of Activity: Nxl 101 Retains Potency Against Fluoroquinolone-Resistant S. aureus Clinical Isolates

Nxl 101 demonstrates in vitro activity against fluoroquinolone-resistant clinical isolates of Staphylococcus aureus [1].

Antimicrobial resistance MRSA Fluoroquinolone resistance Susceptibility testing

Safety Differentiator: Clinical Development Halted Due to QT Prolongation, Informing Risk Assessment for Analog Selection

The clinical development of Nxl 101 (Viquidacin) was formally discontinued in 2008 following a Phase 1 clinical trial. The termination was directly attributed to QT interval prolongation observed in healthy volunteers [1][2]. This cardiovascular safety finding contrasts with the profile of many marketed fluoroquinolones, which, while carrying class-wide warnings, have established clinical use and risk-benefit assessments [3].

Cardiovascular safety QT prolongation hERG Toxicology

Development Status: A Clinically Terminated NBTI with Publicly Available Structural and Pharmacological Data for Comparative Studies

Nxl 101 (Viquidacin) reached Phase 1 clinical trials before development was terminated [1]. In contrast, other NBTIs such as gepotidacin (GSK2140944) and zoliflodacin have advanced to Phase 3 clinical trials for indications including uncomplicated urogenital gonorrhea and other bacterial infections [2].

Drug discovery NBTI Antibacterial Development status

Nxl 101 (Viquidacin) Application Scenarios: Validated Use Cases from Evidence


Mechanistic Probe for Studying DNA Gyrase vs. Topoisomerase IV Specificity in Gram-Positive Pathogens

Due to its inverted target preference in Staphylococcus aureus—inhibiting DNA gyrase more effectively than topoisomerase IV, contrary to fluoroquinolones—Nxl 101 serves as a specialized tool compound to dissect the individual contributions of these enzymes to bacterial growth and resistance. Researchers can use it to generate genetic or biochemical profiles distinct from those obtained with fluoroquinolones, thereby mapping functional hierarchies of topoisomerases [1].

Resistance Mechanism Decoder for Fluoroquinolone-Resistant Gram-Positive Isolates

Nxl 101's retained activity against fluoroquinolone-resistant clinical isolates makes it useful in studies aimed at understanding and overcoming target-mediated resistance. It can be employed as a reference compound in susceptibility panels to identify isolates with specific gyrA/gyrB mutations outside the quinolone resistance-determining region (QRDR), confirming the distinct binding site of NBTIs and mapping the emergence of novel resistance pathways [2].

Cardiovascular Safety Screening Control in Novel Topoisomerase Inhibitor Development

Given its well-documented discontinuation due to QT interval prolongation in Phase 1 trials, Nxl 101 functions as a critical negative control or benchmark compound in early-stage cardiovascular safety assays, such as hERG channel binding or ex vivo cardiac models (e.g., Langendorff heart). Its inclusion in screening cascades helps establish safety margins and contextualize the hERG liability of new chemical entities within the NBTI class [3].

Comparative Pharmacology Benchmark for Structure-Activity Relationship (SAR) Studies of NBTIs

As a structurally defined NBTI with publicly available preclinical and Phase 1 clinical data, Nxl 101 provides a concrete reference point for medicinal chemistry programs aiming to optimize NBTI candidates. It enables direct comparison of in vitro potency (MICs), enzyme inhibition profiles, and pharmacokinetic or safety parameters (e.g., QT prolongation) to guide the design of analogs with improved therapeutic indices [4].

Quote Request

Request a Quote for Nxl 101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.